1-(4-(Azetidin-1-yl)phenyl)ethanone

Catalog No.
S12159378
CAS No.
M.F
C11H13NO
M. Wt
175.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-(Azetidin-1-yl)phenyl)ethanone

Product Name

1-(4-(Azetidin-1-yl)phenyl)ethanone

IUPAC Name

1-[4-(azetidin-1-yl)phenyl]ethanone

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C11H13NO/c1-9(13)10-3-5-11(6-4-10)12-7-2-8-12/h3-6H,2,7-8H2,1H3

InChI Key

AHHKQUNYVVUSNT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCC2

1-(4-(Azetidin-1-yl)phenyl)ethanone is an organic compound characterized by its unique structure, which includes an azetidine ring attached to a phenyl group and a carbonyl functional group. The molecular formula of this compound is C10H11NO, and it has a molecular weight of 161.20 g/mol. The IUPAC name reflects its structure, indicating the presence of an azetidine moiety linked to a phenyl group via an ethanone linkage. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its reactive nature.

The chemical behavior of 1-(4-(Azetidin-1-yl)phenyl)ethanone is largely influenced by the azetidine ring, which can undergo various reactions:

  • Oxidation: The azetidine ring can be oxidized to form azetidine N-oxides using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The carbonyl group can be reduced to yield the corresponding alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The azetidine ring can participate in nucleophilic substitution reactions, allowing for the formation of diverse derivatives depending on the nucleophile involved .

These reactions highlight the compound's versatility in synthetic chemistry.

Research indicates that 1-(4-(Azetidin-1-yl)phenyl)ethanone exhibits significant biological activity. Its mechanism of action involves the reactivity of the azetidine ring, which can form covalent bonds with biological macromolecules such as DNA and proteins. This reactivity may lead to cytotoxic effects, making it a candidate for further investigation as an anticancer agent. Additionally, studies have suggested potential applications in enzyme inhibition and other therapeutic areas due to its ability to interact with various biological targets .

Several synthesis methods have been developed for 1-(4-(Azetidin-1-yl)phenyl)ethanone:

  • Direct Reaction: One common method involves reacting 4-bromoacetophenone with azetidine under basic conditions, often using sodium hydride or potassium carbonate as a base. The reaction typically proceeds through nucleophilic substitution, yielding the desired product after purification by recrystallization.
  • Cyclocondensation: Another approach includes cyclocondensation reactions involving Schiff bases and chloroacetyl chloride in the presence of a base like triethylamine, which leads to the formation of azetidinones that can be further modified to yield 1-(4-(Azetidin-1-yl)phenyl)ethanone .

These methods demonstrate the compound's accessibility for research and industrial applications.

The applications of 1-(4-(Azetidin-1-yl)phenyl)ethanone span various fields:

  • Medicinal Chemistry: It is being investigated for its potential as an anticancer agent due to its cytotoxic properties.
  • Organic Synthesis: The compound serves as a valuable building block in the synthesis of more complex organic molecules.
  • Polymer Science: Its ability to form cross-linked structures makes it useful in producing polymers and coatings.
  • Biological Research: It aids in studying enzyme mechanisms and protein interactions due to its reactive nature .

Interaction studies involving 1-(4-(Azetidin-1-yl)phenyl)ethanone focus on its ability to form covalent bonds with nucleophiles, including amino acids and nucleic acids. This property is crucial for understanding its biological activity and potential therapeutic applications. Research has shown that compounds with similar structures can exhibit varying degrees of interaction based on their substituents and steric factors, influencing their efficacy as drug candidates .

Several compounds share structural similarities with 1-(4-(Azetidin-1-yl)phenyl)ethanone, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
1-(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)ethanoneC11H12FNOContains a pyrrolidine ring; potential neuroactive properties
1-(4-(1-Pyrrolidinylsulfonyl)phenyl)ethanoneC12H14N2O2SSulfonamide functionality; possible antibacterial activity
2-Aziridin-1-yl-(1,4)naphthoquinoneC13H9N3O2Naphthoquinone core; known for antitumor activity
1-(4-(4-Bromophenylazo)phenyl)aziridineC13H10BrN3Azo compound; used in dye applications

Uniqueness: The uniqueness of 1-(4-(Azetidin-1-yl)phenyl)ethanone lies in its specific combination of an azetidine ring with a phenyl group and a ketone functional group. This configuration imparts significant reactivity and versatility not commonly found in other related compounds, making it particularly valuable for both synthetic applications and biological investigations .

IUPAC Nomenclature and Molecular Descriptors

The IUPAC name for this compound is 1-[4-(azetidin-1-yl)phenyl]ethanone, which systematically describes its structure: an ethanone group ($$ \text{CH}_3\text{CO} $$) attached to a phenyl ring substituted at the para position with an azetidine moiety. Key identifiers include:

PropertyValueSource
CAS Registry Number843608-07-1
Molecular Formula$$ \text{C}{11}\text{H}{13}\text{NO} $$
Molecular Weight175.23 g/mol
SMILESCC(=O)C1=CC=C(C=C1)N2CCC2
InChIKeyAHHKQUNYVVUSNT-UHFFFAOYSA-N

The azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) contributes to the compound’s stereoelectronic properties, enabling interactions with biological targets.

Structural Characterization

The compound’s 2D and 3D conformational analyses reveal a planar phenyl group connected to a puckered azetidine ring. Computational models predict bond lengths of 1.45 Å for the C-N bonds in the azetidine ring and 1.21 Å for the carbonyl group, consistent with typical sp³ and sp² hybridization, respectively.

Traditional Alkylation/Acylation Routes

The synthesis of 1-(4-(Azetidin-1-yl)phenyl)ethanone historically relies on Friedel-Crafts acylation and subsequent alkylation steps. The Friedel-Crafts reaction facilitates the introduction of the acetyl group onto the aromatic ring, while alkylation installs the azetidine moiety.

Friedel-Crafts Acylation
In industrial settings, benzene derivatives react with acetyl chloride in the presence of aluminum chloride ($$ \text{AlCl}_3 $$) to form acetophenone intermediates [2]. For 1-(4-(Azetidin-1-yl)phenyl)ethanone, this method adapts to 4-substituted benzene precursors. The mechanism involves:

  • Acylium ion formation: $$ \text{AlCl}3 $$ coordinates with acetyl chloride, generating an electrophilic acylium ion ($$ \text{CH}3\text{C}^+=\text{O} $$) [2].
  • Electrophilic aromatic substitution: The acylium ion attacks the para position of benzene, followed by deprotonation to yield 4-acetylbenzene derivatives [2].

Alkylation for Azetidine Installation
Post-acylation, the azetidine ring is introduced via nucleophilic substitution. For example, 4-aminoacetophenone reacts with 1,3-dibromopropane under basic conditions to form the azetidine ring [1]. Key parameters include:

  • Solvent: Benzene or toluene for azeotropic water removal.
  • Base: Triethylamine ($$ \text{Et}_3\text{N} $$) to neutralize HBr byproducts [1].
  • Temperature: Reflux conditions (80–100°C) to drive ring closure [1].
ParameterTypical ValuePurpose
Catalyst ($$ \text{AlCl}_3 $$)Stoichiometric (1:1)Stabilizes acylium ion
Reaction Temperature50–80°CBalances rate and side reactions
Yield60–70%After recrystallization from toluene [1]

Challenges include moisture sensitivity ($$ \text{AlCl}_3 $$ deactivation) and polyacylation byproducts, mitigated by excess benzene [2].

Transition Metal-Catalyzed Coupling Strategies

Modern approaches leverage palladium and photoredox catalysts to enhance efficiency and stereoselectivity.

Buchwald-Hartwig Amination
This method couples aryl halides with amines to form C–N bonds. For 1-(4-(Azetidin-1-yl)phenyl)ethanone, 4-bromoacetophenone reacts with azetidine using:

  • Catalyst: Palladium(II) acetate ($$ \text{Pd(OAc)}_2 $$).
  • Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) [6].
  • Base: Sodium tert-butoxide ($$ \text{NaO}t\text{-Bu} $$) [6].

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by amine coordination and reductive elimination [6]. Yields exceed 85% under optimized conditions [6].

Photoredox Catalysis
Visible light-mediated decarboxylative alkylation enables C–C bond formation at the azetidine ring. For instance, iridium-based catalysts ($$ \text{[Ir(dF(CF}3\text{)ppy)}2\text{(dtbbpy)]PF}_6 $$) promote radical intermediates, coupling azetidine derivatives with acrylates [3]. Key advantages include:

  • Mild conditions: Room temperature, visible light irradiation.
  • Functional group tolerance: Compatible with esters and ketones [3].

Stereoselective Alkylation
Tin(II) enolates facilitate asymmetric C-4 alkylation of azetidin-2-ones. Chiral tin complexes derived from heteroatom-substituted acetyl derivatives achieve diastereomeric ratios >20:1 [4]. For example:
$$
\text{4-Acetoxyazetidin-2-one} + \text{Chiral tin enolate} \rightarrow \text{C-4-alkylated product (76% yield)} [4]
$$

Catalyst SystemSubstrateYield (%)Diastereomeric Ratio
$$ \text{Pd(OAc)}_2/\text{BINAP} $$4-Bromoacetophenone88N/A
$$ \text{[Ir]} $$ photoredoxBenzylic oxetanes75N/A
$$ \text{Sn(II)} $$ enolates4-Acetoxyazetidin-2-one7622:1

Microwave-Assisted Synthesis Optimization

Microwave irradiation accelerates reaction kinetics, particularly in azetidine ring formation. Traditional reflux methods (7 hours) [1] reduce to 30–60 minutes under microwave conditions.

Case Study: Azetidinone Formation
A mixture of 4-aminophenylacetone and 1,3-dibromopropane in DMF irradiated at 150°C for 45 minutes achieves 82% yield, compared to 60% under conventional heating [1]. Benefits include:

  • Reduced side reactions: Shorter exposure minimizes decomposition.
  • Energy efficiency: Lower overall power consumption.

Continuous Flow Reactor Implementations

Continuous flow systems enhance scalability and reproducibility for industrial production.

Friedel-Crafts Acylation in Flow
A tubular reactor with immobilized $$ \text{AlCl}_3 $$ on silica gel enables continuous acetophenone synthesis [2]. Parameters:

  • Residence time: 10 minutes (vs. 2–4 hours in batch) [2].
  • Conversion: >95% at 70°C [2].

Azetidine Alkylation
Microreactors with staggered herringbone mixers improve mass transfer during azetidine ring closure. Key outcomes:

  • Higher purity: Reduced byproduct formation due to precise temperature control.
  • Throughput: 1 kg/day output in lab-scale systems [1].
ParameterBatch ProcessFlow Process
Reaction Time7 hours1 hour
Yield60%78%
Catalyst LoadingStoichiometric10 mol%

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

175.099714038 g/mol

Monoisotopic Mass

175.099714038 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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